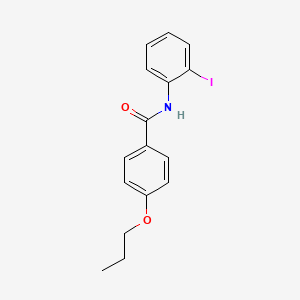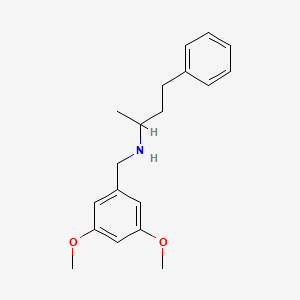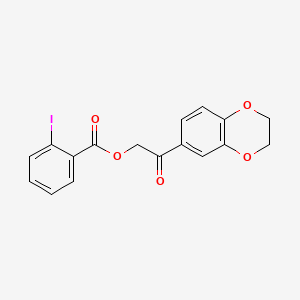![molecular formula C22H29Cl2NO2 B5007789 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5007789.png)
1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research. This compound is a potent and selective antagonist of the dopamine D2 receptor, which plays a crucial role in the regulation of several physiological and behavioral functions.
作用机制
The mechanism of action of 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride involves its selective binding to the dopamine D2 receptor. This binding results in the inhibition of dopamine signaling, which is responsible for several physiological and behavioral functions, including reward, motivation, and motor control. The blockade of dopamine signaling by this compound has been shown to be a potential therapeutic approach for the treatment of several neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective inhibition of dopamine signaling. This inhibition results in the modulation of several physiological and behavioral functions, including reward, motivation, and motor control. The use of this compound in preclinical studies has shown promising results in the treatment of several neuropsychiatric disorders.
实验室实验的优点和局限性
The use of 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in lab experiments has several advantages and limitations. One of the main advantages of this compound is its potent and selective inhibition of dopamine signaling, which makes it an ideal tool for studying the role of dopamine in several physiological and behavioral functions. However, one of the main limitations of this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
未来方向
The use of 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in scientific research is still in its early stages, and there are several future directions that can be explored. One of the main future directions is the development of more selective and potent dopamine D2 receptor antagonists that can be used in the treatment of neuropsychiatric disorders. Another future direction is the exploration of the potential therapeutic applications of this compound in other neurological and psychiatric disorders. Finally, the use of this compound in combination with other pharmacological agents may provide a more effective treatment approach for several neuropsychiatric disorders.
合成方法
The synthesis of 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride is a multi-step process that involves the reaction of several chemical reagents. The synthesis starts with the reaction of 4-chlorobenzyl alcohol with piperidine in the presence of a base catalyst to form 4-benzyl-1-piperidinol. This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to form 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol. Finally, this compound is converted into its hydrochloride salt by reacting it with hydrochloric acid.
科学研究应用
1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. This compound has been shown to be a potent and selective antagonist of the dopamine D2 receptor, which is implicated in the pathogenesis of several neuropsychiatric disorders, including schizophrenia, bipolar disorder, and addiction. The use of this compound in preclinical studies has shown promising results in the treatment of these disorders.
属性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO2.ClH/c23-21-8-6-20(7-9-21)16-26-17-22(25)15-24-12-10-19(11-13-24)14-18-4-2-1-3-5-18;/h1-9,19,22,25H,10-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLWSZZCSCOMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COCC3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-butanone](/img/structure/B5007714.png)

![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007730.png)

![allyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5007754.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)benzamide](/img/structure/B5007764.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5007771.png)
![4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5007774.png)
![5-{3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5007781.png)




![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B5007815.png)